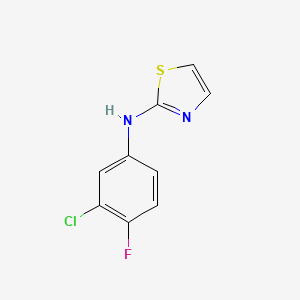

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems that reflect its complex structural composition. The International Union of Pure and Applied Chemistry name for this compound is this compound, which directly describes the connectivity between the substituted phenyl ring and the thiazole core. The compound bears the Chemical Abstracts Service number 1039314-85-6, serving as its unique identifier in chemical databases worldwide. Alternative nomenclature systems recognize this molecule through various synonymous designations, including its representation in chemical databases such as PubChem with the identifier 28938475. The Simplified Molecular Input Line Entry System representation c1cc(c(cc1Nc2nccs2)Cl)F provides a linear notation that captures the molecular connectivity, particularly highlighting the amine linkage between the thiazole ring and the disubstituted phenyl moiety. The International Chemical Identifier string InChI=1S/C9H6ClFN2S/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13) offers another standardized method for representing the compound's structure digitally. The molecular descriptor InChI Key HEIYYWSTGMJUEJ-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, providing a more compact representation suitable for database searches.

The compound's nomenclature reflects its membership within the broader category of substituted aminothiazoles, a class of compounds that has demonstrated significant importance in medicinal chemistry applications. The systematic naming convention emphasizes the presence of both chlorine and fluorine substituents on the phenyl ring, specifically at the 3- and 4-positions respectively, which contributes to the compound's distinctive electronic properties. The thiazol-2-amine designation indicates that the amino group is attached to the second carbon position of the thiazole ring, a structural feature that is crucial for understanding the compound's reactivity patterns and potential biological interactions. Chemical suppliers and research institutions consistently employ the full systematic name to ensure precise identification and to avoid confusion with other structurally related thiazole derivatives that may possess different substitution patterns.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1039314-85-6 |

| Molecular Formula | C9H6ClFN2S |

| Molecular Weight | 228.67 g/mol |

| PubChem Identifier | 28938475 |

| Simplified Molecular Input Line Entry System | c1cc(c(cc1Nc2nccs2)Cl)F |

| International Chemical Identifier Key | HEIYYWSTGMJUEJ-UHFFFAOYSA-N |

| Melting Point | No data available |

| Boiling Point | 325.3±52.0 °C at 760 mmHg |

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of thiazole chemistry evolution, which dates back to the nineteenth century when fundamental synthetic methodologies were first established. The thiazole ring system itself was first synthesized by Hantzsch in 1887 through the reaction of alpha-haloketones with thioamides, establishing a foundational methodology that would influence decades of subsequent research in heterocyclic chemistry. This pioneering work by Hantzsch represented a critical milestone in understanding how sulfur and nitrogen containing heterocycles could be constructed systematically, providing the theoretical and practical framework that would eventually enable the synthesis of more complex derivatives such as this compound.

The Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked another significant advancement in thiazole chemistry by demonstrating the formation of 5-aminothiazoles through reactions involving alpha-aminonitriles with various sulfur-containing reagents. This methodology represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, contributing to the growing understanding of how amino-substituted thiazoles could be accessed through systematic synthetic approaches. The work of Cook and Heilbron established important precedents for the manipulation of thiazole rings that would later inform the development of compounds like this compound, particularly in terms of understanding how amino groups could be successfully incorporated into thiazole frameworks.

The evolution of fluorinated aromatic chemistry during the twentieth century provided additional synthetic tools that became essential for accessing compounds containing both thiazole and fluorinated phenyl components. The development of reliable methods for introducing fluorine into aromatic systems, combined with advances in cross-coupling chemistry and nucleophilic aromatic substitution reactions, created new possibilities for constructing complex molecules that integrated multiple heterocyclic and halogenated components. These synthetic advances were particularly important for enabling the preparation of compounds like this compound, which requires the successful combination of a fluorinated aromatic system with a thiazole ring through an amine linkage. The historical trajectory of heterocyclic chemistry thus provided the essential foundation of synthetic methodologies and mechanistic understanding that made the rational design and synthesis of such structurally complex molecules feasible for modern medicinal chemistry applications.

Position Within Thiazole Derivative Taxonomy

This compound occupies a distinctive position within the extensive taxonomy of thiazole derivatives, representing a specific subclass of compounds that combine the core thiazole heterocycle with halogenated aromatic substituents. Within the broader classification system of thiazole compounds, this molecule belongs to the category of 2-aminothiazoles, which constitute one of the most pharmaceutically relevant subgroups due to their demonstrated biological activities and synthetic versatility. The 2-aminothiazole framework serves as a fundamental scaffold that has been extensively utilized in medicinal chemistry for the development of compounds with diverse therapeutic applications, including antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor activities.

The specific substitution pattern present in this compound places it within a specialized subset of thiazole derivatives that incorporate halogenated aromatic rings as pendant groups. The presence of both chlorine and fluorine substituents on the phenyl ring creates a unique electronic environment that distinguishes this compound from other members of the thiazole family. Fluorine substitution in pharmaceutical compounds is particularly significant due to the unique properties that fluorine atoms impart to organic molecules, including enhanced metabolic stability, altered lipophilicity, and modified electronic properties that can influence biological activity. The combination of chlorine and fluorine substituents on the phenyl ring represents a strategic approach to molecular design that aims to optimize both the physicochemical properties and the biological activity profile of the resulting compound.

From a structural classification perspective, this compound can be categorized as a substituted aminothiazole derivative with mixed halogen substitution on the aromatic component. This classification is important for understanding structure-activity relationships within the thiazole derivative family, as the specific pattern and nature of substituents significantly influence both the chemical reactivity and the biological properties of these compounds. The thiazole ring system itself contributes to the aromatic character of the molecule through delocalization of pi electrons, with the calculated pi-electron density indicating that the carbon-5 position is the primary site for electrophilic substitution, while the carbon-2 position shows susceptibility to deprotonation. This electronic distribution pattern is characteristic of thiazole derivatives and influences how compounds like this compound interact with biological targets and participate in chemical transformations.

Table 2: Classification of this compound within Thiazole Taxonomy

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Thiazole Derivatives | Five-membered heterocycle containing sulfur and nitrogen |

| Secondary Class | 2-Aminothiazoles | Amino group at position 2 of thiazole ring |

| Tertiary Class | Aryl-substituted Aminothiazoles | Aromatic substituent on amino group |

| Quaternary Class | Halogenated Aryl Aminothiazoles | Halogen substituents on aromatic ring |

| Specific Subclass | Mixed Halogen Derivatives | Both chlorine and fluorine substituents present |

| Substitution Pattern | 3-Chloro-4-fluorophenyl | Specific positioning of halogen substituents |

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIYYWSTGMJUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=CS2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3-chloro-4-fluoroaniline with thiourea in the presence of a base such as sodium hydroxide, followed by heating to induce the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the thiazole ring .

Scientific Research Applications

Synthesis of N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors under specific conditions. For instance, the compound can be synthesized through the Hantzsch thiazole synthesis method, which allows for the formation of thiazole derivatives with various substituents. The process yields compounds that are characterized by their unique spectral properties, confirmed through techniques such as , , and mass spectrometry .

This compound exhibits a range of biological activities:

Antimicrobial Properties:

Research has demonstrated that thiazole derivatives possess notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain synthesized derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

Antidiabetic Potential:

The compound has also been evaluated for its antidiabetic properties. In vitro studies indicated that derivatives of thiazole can inhibit glucosidase enzymes, which are crucial in carbohydrate metabolism. One derivative showed an impressive IC50 value of 1.47 µM against α-glucosidase, suggesting strong potential for managing diabetes .

Anticancer Activity:

In the context of cancer research, thiazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For example, some compounds derived from thiazole structures have demonstrated promising activity against estrogen receptor-positive breast cancer cells . Molecular docking studies further support these findings by elucidating the binding interactions between these compounds and their biological targets.

Applications in Agriculture

The herbicidal properties of thiazole derivatives are also noteworthy. Compounds containing the thiazole moiety have been shown to promote plant growth and increase seed yield in agricultural applications. This aspect is particularly relevant as it offers potential solutions for enhancing crop productivity while managing pest resistance .

Case Study 1: Antimicrobial Activity

A study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy using a turbidimetric method. Compounds exhibited varying degrees of activity against both bacterial and fungal species, with some showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Antidiabetic Activity

In another investigation focusing on antidiabetic properties, a series of highly fluorinated thiazole derivatives were synthesized and screened for their ability to inhibit α-glucosidase. The most active compound demonstrated a significant reduction in enzyme activity, indicating its potential as an antidiabetic agent .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, including the activation of caspase-9 and executioner caspases-3 and 7 . Additionally, it can increase the levels of reactive oxygen species (ROS), contributing to its antiproliferative effects .

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Structure : Differs in the phenyl substitution (3-chloro-2-methylphenyl vs. 3-chloro-4-fluorophenyl) and an additional 4-fluorophenyl group on the thiazole ring.

- Activity : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing fluorine and steric effects of the methyl group .

- Key Difference : The 4-fluorophenyl substitution on the thiazole ring may enhance π-π stacking interactions with bacterial enzymes, a feature absent in the target compound.

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

- Structure : Features a 2,4-dichlorophenyl group instead of 3-chloro-4-fluorophenyl.

- Properties : Crystallographic studies reveal planar geometry, with chlorine atoms influencing intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .

- Key Difference : The dichloro substitution increases electronegativity but reduces metabolic stability compared to the chloro-fluoro combination in the target compound.

N,4-Diaryl-1,3-thiazole-2-amines (e.g., Compound 10s)

- Structure : Contains a 2,4-dimethoxyphenyl and 4-methoxyphenyl group.

- Activity : Acts as a tubulin polymerization inhibitor with antiproliferative effects in cancer cell lines (IC₅₀ = 0.12 μM against SGC-7901). Methoxy groups improve solubility and binding to the colchicine site .

- Key Difference : Electron-donating methoxy groups contrast with the electron-withdrawing chloro/fluoro groups in the target compound, suggesting divergent mechanisms of action.

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine

- Structure : Includes a benzyl spacer between the thiazole and substituted phenyl group.

- Properties : The methylene bridge increases molecular flexibility and may alter pharmacokinetic profiles .

Structural and Functional Analysis Table

Biological Activity

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target and Mode of Action

The primary biological target for this compound is the epidermal growth factor receptor (EGFR) . This compound acts as an inhibitor of EGFR tyrosine kinase , which plays a crucial role in cell proliferation and survival pathways. By inhibiting EGFR, the compound disrupts several signaling cascades, including the Ras/Raf and PI3K/Akt pathways, leading to reduced tumor growth and angiogenesis.

Enzyme Interaction

this compound has been shown to interact with various enzymes, notably tyrosinase , which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity by binding to its active site, consequently reducing melanin production. This property may have applications in dermatology for conditions related to hyperpigmentation.

Cellular Effects

Cytotoxicity and Apoptosis Induction

In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential disruption and caspase activation .

Case Studies and Experimental Data

-

Anticancer Activity

- In a study evaluating the cytotoxicity against MCF-7 cells, this compound showed an IC50 value of 0.28 µg/mL , indicating potent growth inhibitory activity .

- Another study reported that derivatives of thiazole compounds exhibited varying degrees of cytotoxicity against HepG2 cells, with some derivatives displaying IC50 values as low as 1.03 µM .

-

Mechanistic Insights

- The compound's ability to inhibit EGFR leads to decreased cell viability and proliferation in cancerous cells. The inhibition of downstream signaling pathways contributes to its antitumor efficacy.

Pharmacokinetics

Preclinical studies suggest that similar compounds exhibit favorable pharmacokinetic properties in vivo. These properties include adequate absorption, distribution, metabolism, and excretion profiles that support further development as therapeutic agents.

Comparative Analysis of Antitumor Activity

| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | EGFR Tyrosine Kinase Inhibition |

| Thiazole Derivative A | HepG2 | 1.03 | Apoptosis Induction |

| Thiazole Derivative B | MCF-7 | 0.31 | Cell Cycle Arrest |

Q & A

Q. What structural analogs are prioritized for comparative studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.